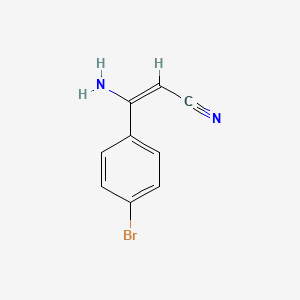

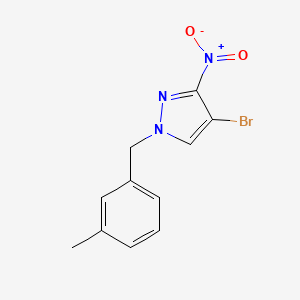

![molecular formula C15H12F3N3 B2356198 5,7-二甲基-3-苯基-2-(三氟甲基)吡唑并[1,5-a]嘧啶 CAS No. 689216-68-0](/img/structure/B2356198.png)

5,7-二甲基-3-苯基-2-(三氟甲基)吡唑并[1,5-a]嘧啶

描述

5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of pyrazoles and a ring assembly . It’s a type of N-heterocyclic compound that has a high impact in medicinal chemistry . It has also attracted attention in material science due to its significant photophysical properties .

Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, Yamagami and co-workers developed a method to produce the 5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine via the cyclocondensation reaction of the 5-amino-3-hetarylpyrazole with malonic acid . Other methodologies include the microwave-assisted Suzuki–Miyaura cross-coupling reaction and the copper-catalyzed approach for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a type of N-heterocyclic compound . This core is functionalized with various groups, including a phenyl group, a trifluoromethyl group, and two methyl groups .Chemical Reactions Analysis

The chemical reactions involving 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine are diverse. For instance, it can undergo a cyclocondensation reaction with 5-amino-3-hetarylpyrazole and malonic acid to produce 5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine . It can also participate in a copper-catalyzed approach for synthesizing a wide range of triazole-linked glycohybrids .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine include a melting point of 249 °C and a yield of 85% . Its IR (KBr, cm -1) is 3265, 3396 (NH 2 str.) .科学研究应用

Pyrazolo[1,5-a]pyrimidine骨架的合成和药用方面

Pyrazolo[1,5-a]pyrimidine骨架,类似于5,7-二甲基-3-苯基-2-(三氟甲基)吡唑并[1,5-a]嘧啶,因其广泛的药用性质而备受关注,包括抗癌、中枢神经系统(CNS)药物、抗感染、抗炎、CRF1拮抗剂和放射诊断应用。结构活性关系(SAR)研究已得到广泛探讨,导致衍生出针对多种疾病的各种首选化合物。这种骨架继续为药物化学家开发潜在药物候选物提供重要机会(Cherukupalli et al., 2017)。

合成中的混合催化剂

Pyrazolo[1,5-a]pyrimidine核心在药用和制药行业中起着至关重要的作用,其合成应用和生物利用度备受关注。最近的研究加强了对pyrazolo[1,5-a]pyrimidine骨架的调查,展示了它们的广泛适用性。这类化合物的合成,包括5,7-二甲基-3-苯基-2-(三氟甲基)吡唑并[1,5-a]嘧啶,采用各种混合催化剂,如有机催化剂、金属催化剂和绿色溶剂,展示了该骨架在首选分子开发中的多功能性(Parmar et al., 2023)。

嘧啶附加光学传感器的生物学意义

含有嘧啶衍生物的化合物,包括基于pyrazolo[1,5-a]pyrimidine框架的化合物,在光学传感器的合成中具有重要意义,同时也适用于药用。它们形成配位和氢键的能力使其适用于用作传感探针,突显了它们在生物和药用背景下的实用性(Jindal & Kaur, 2021)。

光电材料应用

将pyrazolo[1,5-a]pyrimidine衍生物整合到光电材料中具有极大的兴趣,因为它们在电子器件、发光元件和有机发光二极管(OLEDs)等领域的潜在应用。这些化合物,包括5,7-二甲基-3-苯基-2-(三氟甲基)吡唑并[1,5-a]嘧啶,对于创造可用于从照明到先进电子设备等一系列技术应用的新材料非常有价值(Lipunova et al., 2018)。

未来方向

The future directions for 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine could involve further exploration of its potential applications in medicinal chemistry and material science . For instance, it could be used to synthesize a wide range of triazole-linked glycohybrids, which have shown promising anticancer activity .

作用机制

Target of Action

The primary target of 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors in the human body and plays a crucial role in mediating the effects of estrogen, a hormone that regulates various biological processes .

Mode of Action

PHTPP acts as a full antagonist of ERβ . It binds to the receptor with high affinity, preventing estrogen from attaching to the receptor and activating it . This interaction results in the inhibition of the estrogen-mediated biological processes that are regulated by ERβ .

Biochemical Pathways

The antagonistic action of PHTPP on ERβ affects various biochemical pathways. For instance, it has been found to block the hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) . This suggests that PHTPP may influence the regulation of blood glucose levels through its action on ERβ .

Pharmacokinetics

It is known that the compound is soluble in dmso, indicating that it may have good bioavailability

Result of Action

The antagonistic action of PHTPP on ERβ can have various molecular and cellular effects. For example, it has been found to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ . This suggests that PHTPP may have potential applications in cancer research .

Action Environment

The action, efficacy, and stability of PHTPP can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where this solvent is present . Additionally, the compound’s stability at room temperature indicates that it may be less effective in environments with extreme temperatures .

生化分析

Biochemical Properties

5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine interacts with estrogen receptors, specifically ERβ . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .

Cellular Effects

The compound has been shown to influence cell function by interacting with estrogen receptors. It can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth .

Molecular Mechanism

At the molecular level, 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exerts its effects through binding interactions with estrogen receptors. It acts as a silent antagonist of ERβ, meaning it binds to the receptor but does not activate it .

属性

IUPAC Name |

5,7-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3/c1-9-8-10(2)21-14(19-9)12(11-6-4-3-5-7-11)13(20-21)15(16,17)18/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPGCZIULAGLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326686 | |

| Record name | 5,7-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790156 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

689216-68-0 | |

| Record name | 5,7-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

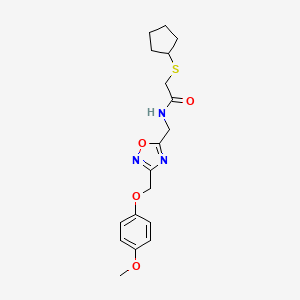

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2356120.png)

![2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2356122.png)

![1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2356125.png)

![N-(2-Ethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2356129.png)

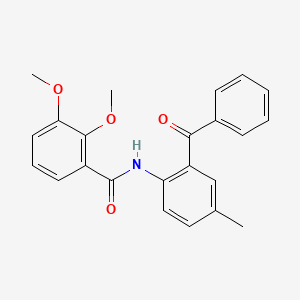

![Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2356130.png)

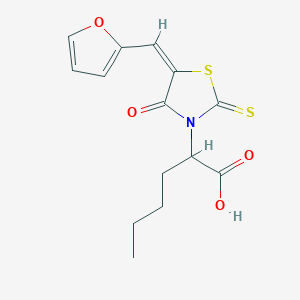

![2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2356135.png)

![3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2356137.png)

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2356138.png)